Blumeatin B
Blumeatin B
3, 3', 5-Trihydroxy-4', 7-dimethoxyflavanone, also known as taxifolin 7, 4'-dimethyl ether, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. 3, 3', 5-Trihydroxy-4', 7-dimethoxyflavanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 3', 5-trihydroxy-4', 7-dimethoxyflavanone is primarily located in the cytoplasm. Outside of the human body, 3, 3', 5-trihydroxy-4', 7-dimethoxyflavanone can be found in tea. This makes 3, 3', 5-trihydroxy-4', 7-dimethoxyflavanone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
79995-67-8
VCID:
VC21108335
InChI:
InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1
SMILES:
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O
Molecular Formula:
C17H16O7
Molecular Weight:
332.3 g/mol
Blumeatin B
CAS No.: 79995-67-8
Cat. No.: VC21108335
Molecular Formula: C17H16O7
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3, 3', 5-Trihydroxy-4', 7-dimethoxyflavanone, also known as taxifolin 7, 4'-dimethyl ether, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. 3, 3', 5-Trihydroxy-4', 7-dimethoxyflavanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 3', 5-trihydroxy-4', 7-dimethoxyflavanone is primarily located in the cytoplasm. Outside of the human body, 3, 3', 5-trihydroxy-4', 7-dimethoxyflavanone can be found in tea. This makes 3, 3', 5-trihydroxy-4', 7-dimethoxyflavanone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 79995-67-8 |
| Molecular Formula | C17H16O7 |
| Molecular Weight | 332.3 g/mol |
| IUPAC Name | (2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1 |
| Standard InChI Key | SVPNMFZMHPLGRR-DLBZAZTESA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)OC)O)O)O |
| SMILES | COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O |
| Appearance | Powder |
| Melting Point | 184-186°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator